methyl 3-(3-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate
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Overview
Description
Methyl 3-(3-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate is a complex organic compound featuring multiple functional groups, including a thiazolidine ring, a pyrrole ring, and a benzoate ester
Preparation Methods
The synthesis of methyl 3-(3-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiazolidine ring, followed by the formation of the pyrrole ring, and finally the esterification to form the benzoate ester. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts, controlling temperature, and employing purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. .
Scientific Research Applications
Methyl 3-(3-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Compared to other similar compounds, methyl 3-(3-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- Methyl N-[(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl]-D-alaninate .
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different properties and applications .
Properties
IUPAC Name |
methyl 3-[3-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-6-9-23-20(25)19(29-22(23)27)12-17-10-14(3)24(15(17)4)18-11-16(21(26)28-5)8-7-13(18)2/h1,7-8,10-12H,9H2,2-5H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKMSPHQNIELIT-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=CC(=C2C)/C=C/3\C(=O)N(C(=O)S3)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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